Home > Products > Screening Compounds P61588 > 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride
6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride - 1624294-38-7

6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride

Catalog Number: EVT-1178952
CAS Number: 1624294-38-7
Molecular Formula: C22H26ClN3O4
Molecular Weight: 431.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound "6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride" is a quinazoline derivative that may exhibit unique properties and applications, drawing from the general characteristics of its class. Quinazoline derivatives have been explored for their potential in treating various diseases, including cancer and cardiovascular conditions, by targeting specific cellular mechanisms23.

Erlotinib Hydrochloride (N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride)

  • Compound Description: Erlotinib hydrochloride is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, widely used for the treatment of certain types of cancer, including non-small cell lung cancer [, , , ]. It exhibits antitumor activity by blocking EGFR signaling pathways involved in cell proliferation and survival.

N-(3-Ethynylphenyl)-6, 7-bis (2-methoxyethoxy)-2-oxy-quinazolin-4-amine

  • Compound Description: This compound is identified as a degradation product of erlotinib hydrochloride under photolytic stress conditions [].

6-(2-Hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine

  • Compound Description: This compound is another degradation product of erlotinib hydrochloride formed under acidic and photolytic conditions [].

6,7-Bis(2-methoxyethoxy)quinazolin-4-amine

  • Compound Description: This compound is identified as a degradation product of erlotinib hydrochloride under both acidic and basic hydrolytic stress conditions [].

N-(4-Chlorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine monohydrate

  • Compound Description: This compound, while not directly discussed in the context of erlotinib, shares the core quinazoline scaffold with the target compound and features a similar substitution pattern with bis(2-methoxyethoxy) groups at positions 6 and 7 []. The research highlights the role of intramolecular and intermolecular hydrogen bonding in its crystal structure.

3-(3-Ethynyl-phenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-imine

  • Compound Description: This compound is a newly identified impurity found during the synthesis of erlotinib [].
Applications in Various Fields

Cancer Research

Quinazoline derivatives have been extensively studied for their antitumor properties. The cytotoxic effects of these compounds, as seen in the case of 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, make them promising candidates for the development of new anticancer drugs. This particular compound showed a high level of cytotoxicity in vitro and in vivo against certain types of leukemia, although it was inactive against other cancer models2. This suggests that "6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride" could potentially be explored for its anticancer properties, especially if it shares similar structural features that are responsible for cytotoxicity.

Cardiovascular Therapeutics

The role of quinazoline derivatives in cardiovascular therapy is another area of interest. Compounds with 6-substitution have been found to be potent and selective inhibitors of cGMP-PDE, leading to vasodilation in coronary arteries. This activity is associated with the elevation of intracellular cGMP levels without affecting cAMP levels, which is beneficial for treating cardiovascular diseases3. Given this, "6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride" could be investigated for its potential effects on cGMP-PDE inhibition and its implications for cardiovascular health.

Chemical Synthesis

In the realm of synthetic chemistry, quinazoline derivatives are of interest due to their complex structure and the challenge they present in chemical synthesis. The [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one to afford 2-aryl quinazolin-4(3H)-one derivatives is an example of the innovative approaches being developed to synthesize these compounds1. This method demonstrates the potential for creating a variety of quinazoline derivatives with different substitutions, which could include "6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride" for various applications.

Classification and Source

This compound is classified as a bioactive molecule with applications in medicinal chemistry and drug development. It is related to other quinazoline derivatives, some of which have been developed into clinically used drugs, such as erlotinib, a known tyrosine kinase inhibitor used in cancer therapy. The molecular formula for this compound is C22H25ClN3O4C_{22}H_{25}ClN_{3}O_{4}, with a molecular weight of approximately 429.90 g/mol. The compound is typically available as a white to yellow powder and is soluble in dimethyl sulfoxide (DMSO) at a concentration of 1% .

Synthesis Analysis

The synthesis of 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride can be achieved through several methods, primarily involving the coupling of various intermediates. A common synthetic route includes the following steps:

  1. Preparation of Quinazolinone Intermediate: The synthesis often begins with the formation of a quinazolinone derivative, which can be synthesized from an appropriate aniline and carbonyl compound under acidic or basic conditions.
  2. Alkylation: The quinazolinone intermediate is then subjected to alkylation with 2-methoxyethyl bromide or a similar reagent to introduce the methoxyethoxy groups at the 6 and 7 positions.
  3. Vinyl Group Introduction: The vinyl group can be introduced via nucleophilic substitution using 3-vinylphenylboronic acid in the presence of a palladium catalyst (Suzuki coupling).
  4. Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the base form of the compound with hydrochloric acid .

This multi-step synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride features a quinazoline core substituted at positions 6 and 7 with ether groups and at position 4 with an amine linked to a vinyl-substituted phenyl group.

Chemical Reactions Analysis

The chemical reactions involving this compound primarily focus on its interactions as a potential therapeutic agent:

  1. Tyrosine Kinase Inhibition: The compound has been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is significant in cancer treatment strategies.
  2. Reactivity with Electrophiles: The presence of the amine group allows for potential reactivity with electrophiles, which can lead to further derivatization or conjugation for targeted drug delivery systems.
  3. Stability Studies: Stability under various pH conditions and temperatures has been analyzed, indicating that the compound maintains integrity under physiological conditions but may degrade under extreme pH environments .
Mechanism of Action

The mechanism of action for 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride involves selective inhibition of tyrosine kinases. By binding to the ATP-binding site on these kinases, it prevents phosphorylation events that are crucial for signal transduction pathways involved in cell proliferation and survival.

Key Points

  • Target Kinases: Primarily inhibits EGFR and other related receptor tyrosine kinases.
  • Biological Impact: Disruption of signaling pathways leads to reduced tumor growth and increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include:

  • Appearance: White to yellow powder.
  • Solubility: Soluble in DMSO (1% solution is clear).
  • Infrared Spectrum: Conforms to expected patterns indicating functional groups present.
  • Loss on Drying: Less than or equal to 1%.
  • High Performance Liquid Chromatography Purity: Greater than or equal to 97.5% .

These properties are essential for understanding its behavior in biological systems and formulation development.

Applications

The primary applications of 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride include:

  1. Cancer Therapy: As a potential therapeutic agent targeting specific kinases involved in tumor growth.
  2. Research Tool: Used in studies investigating kinase signaling pathways and drug resistance mechanisms.
  3. Drug Development: Serves as a lead compound for developing new anti-cancer agents with improved efficacy and selectivity .

Properties

CAS Number

1624294-38-7

Product Name

6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride

IUPAC Name

N-(3-ethenylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride

Molecular Formula

C22H26ClN3O4

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C22H25N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h4-7,12-15H,1,8-11H2,2-3H3,(H,23,24,25);1H

InChI Key

PVYZSHZFBOSTSM-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C=C)OCCOC.Cl

Synonyms

6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine Hydrochloride; N-(3-Ethenylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine Hydrochloride (1:1)

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C=C)OCCOC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.